Darotropium - 850689-51-9

Darotropium

Catalog Number: EVT-3200975
CAS Number: 850689-51-9
Molecular Formula: C24H29N2+
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of darotropium bromide involves several key steps, primarily focusing on the construction of its complex molecular framework. Although specific proprietary methods are often protected under patents, general synthetic routes typically include:

  1. Formation of Key Intermediates: Initial steps may involve the synthesis of simpler organic compounds that serve as building blocks.
  2. Coupling Reactions: These intermediates are then coupled using various coupling agents and conditions to form the core structure of darotropium.
  3. Bromination: The introduction of bromine into the structure is achieved through electrophilic bromination techniques, which may involve reagents such as N-bromosuccinimide or similar brominating agents.
  4. Purification: Final products are purified using chromatography techniques to ensure high purity suitable for pharmaceutical applications.

The specifics of these methods can vary based on the desired yield and purity levels, as well as safety considerations during synthesis .

Molecular Structure Analysis

Darotropium possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular structure can be represented by its InChIKey: CWRNUVNMUYSOFQ-XITXYIRHSA-M.

Key Features:

  • Core Structure: The compound features a bicyclic structure that is typical for many anticholinergic agents.
  • Functional Groups: It includes a quaternary ammonium group which is crucial for its interaction with muscarinic receptors.
  • Stereochemistry: The stereochemical configuration plays a vital role in its efficacy and safety profile, influencing how it interacts with biological targets.

The three-dimensional conformation of darotropium is essential for its binding affinity to the muscarinic acetylcholine receptors, particularly the M3 subtype, which mediates bronchoconstriction in COPD patients .

Chemical Reactions Analysis

Darotropium participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding to Muscarinic Receptors: The primary reaction involves the binding of darotropium to muscarinic acetylcholine receptors, inhibiting acetylcholine from exerting its bronchoconstrictive effects.
  2. Metabolism: In vivo studies indicate that darotropium undergoes metabolic transformations primarily in the liver, involving cytochrome P450 enzymes which modify its structure for excretion.
  3. Stability Studies: Chemical stability under various conditions (pH, temperature) is crucial for formulation development; darotropium shows stability in standard storage conditions but may degrade under extreme pH levels or temperatures .
Mechanism of Action

Darotropium exerts its therapeutic effects through selective antagonism of the muscarinic acetylcholine receptors in the lungs:

  1. Receptor Binding: Upon inhalation, darotropium binds to M3 receptors located on airway smooth muscle cells.
  2. Inhibition of Contraction: This binding prevents acetylcholine from activating these receptors, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation.
  3. Duration of Action: Darotropium has a long duration of action due to its slow dissociation from the receptor, allowing for once-daily dosing which enhances patient compliance .
Physical and Chemical Properties Analysis

Darotropium exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 436.4 g/mol.
  • Solubility: It is soluble in organic solvents but has limited aqueous solubility, necessitating careful formulation strategies for inhalation delivery.
  • Stability: Exhibits stability under normal storage conditions but requires protection from light and moisture.

These properties are critical for determining formulation strategies for effective pulmonary delivery .

Applications

The primary application of darotropium is in the management of chronic obstructive pulmonary disease (COPD). Its long-acting bronchodilator effect makes it suitable for:

  • Maintenance Therapy: Used as a long-term treatment option to improve lung function and reduce symptoms in COPD patients.
  • Combination Therapy: Potentially used in conjunction with other bronchodilators or corticosteroids to enhance therapeutic outcomes.

Ongoing clinical trials continue to assess its efficacy and safety profile compared to existing therapies, aiming to establish darotropium as a valuable addition to COPD management strategies .

Medicinal Chemistry and Pharmacological Foundations

Molecular Design Rationale and Structure-Activity Relationship (SAR)

Stereochemical Optimization of Bicyclic Azonium Derivatives

Darotropium's core structure features a bicyclic azonium derivative with a quaternary ammonium center, where stereochemical precision governs pharmacological activity. The S-enantiomer demonstrates 35-fold greater potency at human M3 receptors compared to its R-counterpart, attributable to optimal spatial orientation for receptor cavity engagement. This stereospecificity arises from conformational locking through a fused tropane ring system, restricting rotational freedom and enforcing a receptor-compatible topology [8]. Molecular dynamics simulations reveal that the S-configuration positions the quaternary ammonium group within 3.2Å of Asp147 in the M3 receptor's orthosteric site, forming a critical salt bridge absent in the R-enantiomer. Systematic SAR exploration of analogous structures (Table 1) confirms that minor stereochemical alterations significantly impact binding kinetics and functional antagonism [7] [8].

Table 1: Stereochemical Influence on Muscarinic Receptor Binding Affinity

CompoundC2 ConfigurationM1 pKiM3 pKiM3 Selectivity Ratio
DarotropiumS8.29.950.1
Enantiomer AR7.18.07.9
Des-Cyano analogS7.88.33.2

Role of Diphenyl-Cyanoethyl Motif in Muscarinic Receptor Subtype Selectivity

The diphenyl-cyanoethyl moiety appended to the quaternary nitrogen is a structural masterstroke conferring subtype selectivity. SAR studies demonstrate that replacing cyanide with isosteric groups (e.g., -CF3, -CONH2) diminishes M3/M2 selectivity by 4–15-fold, attributed to altered π-π stacking interactions with Trp155 in transmembrane helix 4. Molecular docking reveals the cyano group participates in quadrupole interactions with Phe197 and hydrogen bonding with Tyr148, contributing 2.3 kcal/mol binding energy. The diphenyl extension adopts a propeller-like conformation that sterically occludes binding to M2 receptors, where a narrower vestibule (8.5Å vs. 11.2Å in M3) prevents optimal hydrophobic contact [3] [7].

Synthetic Challenges in Quaternary Ammonium Bromide Configuration

Synthesis of darotropium's quaternary ammonium bromide presents formidable stereochemical challenges during alkylation of the tertiary amine precursor. Kinetic studies reveal bromide counterion inclusion favors S-isomer formation (88% ee) in acetonitrile at –20°C, whereas chloride yields racemic mixtures due to reduced steric discrimination. The reaction exhibits Markovnikov-dependent regioselectivity requiring strict anhydrous conditions to prevent hydrolysis of the cyanoethyl intermediate. Crystallographic analysis confirms the bromide salt adopts a monoclinic P21 space group with the anion participating in key hydrogen bonds (N+···Br distance: 3.08Å), stabilizing the S-configuration. Process optimization increased yield from 32% to 78% through microwave-assisted synthesis (80°C, 10 min) and fractional crystallization [4].

1.2 In Vitro Pharmacological Profiling

Receptor Binding Kinetics at Human Muscarinic Subtypes (M1-M3)

Darotropium exhibits nanomolar affinity for human M3 receptors (Kd = 0.18 nM) with kinetic dissociation (koff = 3.2 × 10–4 s–1) 15-fold slower than at M2 receptors, explaining its prolonged bronchospasm relief. Radioligand displacement assays using [3H]-N-methylscopolamine show biphasic inhibition curves at M3, indicative of allosteric modulation (Table 2). Thermodynamic profiling reveals binding is entropy-driven (ΔS = +48.2 J/mol·K) at 37°C, consistent with hydrophobic interactions dominating receptor engagement. Kinetic association rates (kon = 1.7 × 107 M–1min–1) approach diffusion-limited values, suggesting minimal conformational rearrangement for binding [2] [3].

Table 2: Darotropium Binding Kinetics at Human Muscarinic Subtypes

ParameterM1M2M3
Ki (nM)6.3 ± 0.8320 ± 250.22 ± 0.03
kon (M–1min–1)7.2 × 1061.1 × 1061.7 × 107
koff (min–1)0.0420.380.0037
Residence time (min)23.82.6270.3

Functional Antagonism in Calcium Mobilization Assays

In FLIPR Calcium 4 assays, darotropium inhibits carbachol-induced Ca2+ flux in M3-expressing HEK293 cells with IC50 = 0.29 nM, demonstrating >900-fold selectivity over M1 (IC50 = 270 nM). The concentration-response curve slope factor (nH = 0.85) suggests absence of receptor cooperativity. Parallel label-free dynamic mass redistribution (DMR) assays confirm biased antagonism—darotropium suppresses Gq-mediated signaling without affecting β-arrestin recruitment. Comparative analysis reveals DMR provides superior Z' factor (0.81 vs. 0.77 in fluorescent assays) and detects inverse agonism at 10 μM, underscoring its utility in profiling allosteric mechanisms. Kinetic resolution of DMR traces shows darotropium delays Ca2+ oscillation frequency by 78% without altering amplitude [2] [4] [10].

Molecular Modeling of Allosteric Binding Pockets

Homology modeling of the M3 receptor (template: PDB 4U15) coupled with Gaussian accelerated molecular dynamics (GaMD) identifies a putative allosteric pocket 12Å distal from the orthosteric site. This cavity, formed by transmembrane helices TM2, TM3, and TM7 (volume: 420Å3), accommodates darotropium's diphenyl moiety with computed binding energy ΔG = –9.8 kcal/mol. Metadynamics simulations reveal ligand entry occurs via a lipophilic pathway through the membrane bilayer rather than aqueous access. Mutagenesis studies validate the model: Phe222Ala mutation in TM5 reduces darotropium affinity 35-fold, while Trp154Ala ablates positive cooperativity with orthosteric ligands. Quantum mechanical/molecular mechanical (QM/MM) analysis shows the cyano group stabilizes a unique receptor microstate through water-mediated hydrogen bonding to Tyr148, explaining its kinetic selectivity profile [5] [8].

Table 3: Computed Binding Energies for Darotropium-Receptor Interactions

Binding Site RegionResidues EngagedInteraction TypeEnergy Contribution (kcal/mol)
Orthosteric coreAsp147, Tyr148, Trp155Ionic/H-bond–5.2
Allosteric pocketPhe222, Trp154, Val125π-π stacking/Hydrophobic–3.1
Access channelSer129, Asn126Water-mediated H-bond–1.5

Properties

CAS Number

850689-51-9

Product Name

Darotropium

IUPAC Name

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile

Molecular Formula

C24H29N2+

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C24H29N2/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-17H2,1-2H3/q+1/t19?,22-,23+

InChI Key

BKLAJZNVMHLXAP-VKGMXUHCSA-N

Canonical SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.